- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl, United States, , ,

Cas no 51019-43-3 ((-)-O-Acetyl-D-mandelic acid)

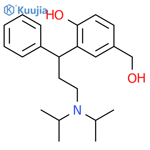

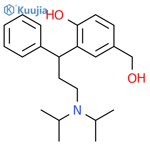

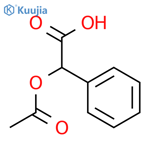

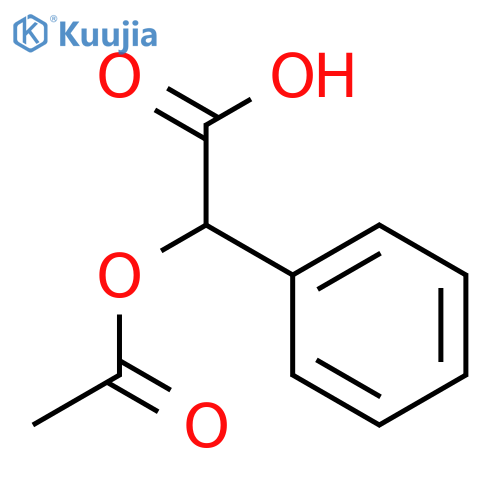

(-)-O-Acetyl-D-mandelic acid structure

商品名:(-)-O-Acetyl-D-mandelic acid

(-)-O-Acetyl-D-mandelic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Acetoxy-2-phenylacetic acid

- (-)-O-Acetyl-D-mandelic Acid

- (R)-(-)-O-Acetylmandelic acid

- (R)-(-)-Alpha-Acetoxyphenylacetic Acid

- (R)-(–)-α-Acetylmandelic acid

- (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

- (R)-o-acetyl mandelic acid

- (?)-O-Acetyl-D-mandelic acid

- (2R)-2-acetyloxy-2-phenylacetic acid

- (R)-(-)-α-Acetoxyphenylacetic Acid

- (R)-(−)-α-Acetoxyphenylacetic acid

- (R)-alpha-Acetoxyphenylacetic acid

- (R)-(+)-O-Acetylmandelic acid

- (2R)-2-(acetyloxy)-2-phenylacetic acid

- Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-

- (S)-(+)-O-Acetyl-L-mandelic acid

- (R)-(-)-a-Acetylmandelic acid

- AK105882

- PubChem8063

- D-Mandelic acid acetate

- KSC496E2L

- R-(-)-O-Acetoxypheny

- (-)-O-Acetyl-D-mandelic acid

-

- MDL: MFCD00004249

- インチ: 1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1

- InChIKey: OBCUSTCTKLTMBX-SECBINFHSA-N

- ほほえんだ: O(C(C([H])([H])[H])=O)[C@@]([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 194.05800

- どういたいしつりょう: 194.058

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 63.6

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.324

- ゆうかいてん: 98.0 to 102.0 deg-C

- ふってん: 317.8°C at 760 mmHg

- フラッシュポイント: 125℃

- 屈折率: -153 ° (C=2, Acetone)

- ようかいど: Soluble in methanol. (almost transparency)

- PSA: 74.60000

- LogP: 1.00720

- ひせんこうど: 153 º (C=2 IN ACETONE)

- ようかいせい: 未確定

- 光学活性: [α]20/D −152.4°, c = 2 in acetone

(-)-O-Acetyl-D-mandelic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

- リスク用語:R36/37/38

- セキュリティ用語:S22-S24/25

(-)-O-Acetyl-D-mandelic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(-)-O-Acetyl-D-mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034133-500g |

(R)-2-Acetoxy-2-phenylacetic acid |

51019-43-3 | 98% | 500g |

¥1380.00 | 2024-05-11 | |

| Key Organics Ltd | AS-15100-1MG |

(R)-alpha-Acetoxyphenylacetic acid |

51019-43-3 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R24780-100g |

(R)-2-acetoxy-2-phenylacetic acid |

51019-43-3 | 100g |

¥206.0 | 2021-09-04 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1453-5G |

(-)-O-Acetyl-D-mandelic Acid |

51019-43-3 | >98.0%(GC)(T) | 5g |

¥195.00 | 2024-04-16 | |

| Enamine | EN300-7366314-0.1g |

(2R)-2-(acetyloxy)-2-phenylacetic acid |

51019-43-3 | 95% | 0.1g |

$19.0 | 2023-05-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ760-25g |

(-)-O-Acetyl-D-mandelic acid |

51019-43-3 | 98% | 25g |

101CNY | 2021-05-10 | |

| eNovation Chemicals LLC | D376566-1kg |

(-)-O-Acetyl-D-mandelic Acid |

51019-43-3 | 97% | 1kg |

$445 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034133-25g |

(R)-2-Acetoxy-2-phenylacetic acid |

51019-43-3 | 98% | 25g |

¥72.00 | 2024-05-11 | |

| TRC | A186210-1g |

(-)-O-Acetyl-D-mandelic acid |

51019-43-3 | 1g |

$ 80.00 | 2022-06-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R138928-1g |

(-)-O-Acetyl-D-mandelic acid |

51019-43-3 | 98% | 1g |

¥29.90 | 2023-09-01 |

(-)-O-Acetyl-D-mandelic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: 2-Methyl-2-butanol ; 2 h, 70 °C; 1 h, 70 - 75 °C

リファレンス

- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors, Italy, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 15 min, rt; rt → 55 °C

リファレンス

- New uses of diisopropylamine derivatives, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: 2-Methyl-2-butanol ; 2 h, 70 °C; 1 h, 70 - 75 °C; 1 h, 75 °C → 65 °C; 2 h, 60 °C; 60 °C → 25 °C; 12 h, 25 °C

リファレンス

- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 5 - 6 h, 55 °C; 55 °C → 30 °C; 25 - 30 °C

リファレンス

- Process for the preparation of fesoterodine and intermediates, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: 2-Methyl-2-butanol ; 70 °C

リファレンス

- The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale, Organic Process Research & Development, 2011, 15(5), 1010-1017

合成方法 7

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 50 - 55 °C; 6 h, 25 - 30 °C; 30 °C → 15 °C; 2 - 3 h, 10 - 15 °C

リファレンス

- Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Process for the production of benzopyran-2-ol derivatives, United States, , ,

(-)-O-Acetyl-D-mandelic acid Raw materials

(-)-O-Acetyl-D-mandelic acid Preparation Products

(-)-O-Acetyl-D-mandelic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:51019-43-3)(-)-O-乙酰基-D-扁桃酸

注文番号:LE26563344

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

(-)-O-Acetyl-D-mandelic acid 関連文献

-

Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476

-

Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476

-

M. Tlusty,V. Eigner,M. Babor,M. Kohout,P. Lhoták RSC Adv. 2019 9 22017

-

John S. Carey,Somhairle MacCormick,Steven J. Stanway,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2011 9 3896

-

Rapha?l Dumeunier,Thomas Gregson,Somhairle MacCormick,Hiroki Omori,Eric J. Thomas Org. Biomol. Chem. 2017 15 2768

51019-43-3 ((-)-O-Acetyl-D-mandelic acid) 関連製品

- 97415-09-3(D-(-)-Mandelic Acid Benzyl Ester)

- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)

- 10606-72-1(Ethyl (R)-(-)-mandelate)

- 774-40-3(Ethyl mandelate)

- 7021-09-2(DL-α-Methoxyphenylacetic acid)

- 4358-88-7(ethyl mandelate)

- 890-98-2(Benzyl DL-Mandelate)

- 3558-61-0(Methyl 2-methoxy-2-phenylacetate)

- 32174-46-2((R)-Methyl 2-methoxy-2-phenylacetate)

- 13704-09-1(Ethyl (S)-(+)-mandelate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51019-43-3)(-)-O-Acetyl-D-mandelic acid

清らかである:99%

はかる:1kg

価格 ($):260.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:51019-43-3)(-)-O-ACETYL-D-MANDELIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ